![molecular formula C9H10BrFS B1340113 Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- CAS No. 104605-77-8](/img/structure/B1340113.png)
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-
Overview
Description
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-bromopropylthio group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- typically involves the introduction of the 3-bromopropylthio group and the fluorine atom onto the benzene ring. One common method is through a multi-step process starting with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate can then undergo a nucleophilic substitution reaction with a thiol compound to introduce the thio group. Finally, the fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 1-[(3-bromopropyl)thio]-4-fluorobenzene
- Molecular Formula : C9H8BrF
- CAS Number : 90562-10-0
Synthetic Applications
Organic Synthesis :
Benzene derivatives are crucial in organic chemistry for synthesizing more complex molecules. The presence of the bromopropyl and thio groups enhances the reactivity of the benzene ring, allowing for various substitution reactions.
Table 1: Synthetic Pathways Using Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-
Reaction Type | Conditions | Yield |
---|---|---|
Nucleophilic Substitution | THF, room temperature | 66% |
Electrophilic Aromatic Substitution | Varies (typically requires Lewis acids) | High |
Medicinal Chemistry
Pharmaceutical Development :
The compound's unique structure allows it to serve as a lead compound in drug discovery. Its bromine and fluorine substituents may impart specific biological activities, making it a candidate for developing new therapeutics.
Case Study: Anticancer Activity
Research has indicated that compounds similar to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibit anticancer properties. For instance, studies have shown that halogenated benzene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Material Science
Polymer Chemistry :
The compound can be utilized in creating polymeric materials with enhanced properties. The thioether group can improve the thermal stability and mechanical strength of polymers.
Table 2: Properties of Polymers Derived from Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Chemical Resistance | Good |
Environmental Applications
Pollutant Degradation :
Research indicates that compounds like Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- may be effective in degrading environmental pollutants. The bromine atom can facilitate reactions that break down harmful substances in contaminated environments.
Mechanism of Action
The mechanism of action of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves its interaction with molecular targets through its functional groups. The bromopropylthio group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-[(3-bromopropyl)thio]-4-chloro-
- Benzene, 1-[(3-bromopropyl)thio]-4-methyl-
- Benzene, 1-[(3-bromopropyl)thio]-4-nitro-
Uniqueness
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to similar compounds. The fluorine atom’s high electronegativity and small size can influence the compound’s stability, solubility, and interaction with other molecules .
Biological Activity
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is a synthetic organic compound with potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzene ring substituted with a bromopropylthio group and a fluorine atom. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibit significant antimicrobial activity. For instance, derivatives containing thioether groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thioether Derivative | Antibacterial | 50 μg/mL |
Benzothiazole Derivative | Antifungal | 100 μg/mL |
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, derivatives of benzothiazole have been shown to inhibit tumor growth by interfering with cellular signaling pathways . The cytotoxic effects were evaluated using assays that measure cell viability and apoptosis markers.
The proposed mechanism of action for Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Membrane Disruption : Similar compounds have been shown to increase membrane permeability in bacteria, leading to cell lysis .
Study on Antibacterial Activity
A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structures to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibited potent antibacterial properties. The study utilized various concentrations to determine the MIC against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly impacted antibacterial efficacy .
Research on Antitumor Effects
Another research focused on the antitumor effects of thioether-substituted benzene derivatives. The findings revealed that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the potential for developing new anticancer agents based on this chemical scaffold .
Properties
IUPAC Name |
1-(3-bromopropylsulfanyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUSNKLJVMWYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561854 | |
Record name | 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104605-77-8 | |
Record name | 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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